5-Fluoroquinoline-4-carbonitrile molecular weight and formula
5-Fluoroquinoline-4-carbonitrile molecular weight and formula
The following technical guide details the physicochemical profile, synthetic pathways, and pharmaceutical applications of 5-Fluoroquinoline-4-carbonitrile .
Part 1: Physicochemical Profile
5-Fluoroquinoline-4-carbonitrile is a specialized heterocyclic intermediate used primarily in the development of kinase inhibitors and other small-molecule therapeutics. Its structure combines the electron-deficient quinoline core with a lipophilic fluorine substituent and a reactive nitrile handle, making it a versatile scaffold for Structure-Activity Relationship (SAR) exploration.
Molecular Identity
| Property | Value | Notes |
| IUPAC Name | 5-Fluoroquinoline-4-carbonitrile | |
| CAS Registry Number | Not widely listed; Analogous to 394-69-4 (parent) | Custom synthesis often required. |
| Molecular Formula | C₁₀H₅FN₂ | |
| Molecular Weight | 172.16 g/mol | Monoisotopic Mass: 172.0437 |
| SMILES | N#Cc1c(F)cccc2ncccc12 | |
| Physical State | Off-white to pale yellow solid | Predicted based on structural analogs. |
Calculated Properties (Lipinski & Veber)
This compound exhibits favorable drug-like properties, serving as a "Fragment-Based Drug Design" (FBDD) starting point.
-
LogP (Predicted): 2.1 – 2.4 (Optimal lipophilicity for membrane permeability).
-
H-Bond Donors: 0
-
H-Bond Acceptors: 2 (N-quinoline, N-nitrile)
-
Topological Polar Surface Area (TPSA): ~36.7 Ų
-
Rotatable Bonds: 0 (Rigid scaffold, reducing entropic penalty upon binding).
Part 2: Synthetic Methodologies
High-purity synthesis of 5-Fluoroquinoline-4-carbonitrile is critical, as regioisomers (e.g., 6-fluoro or 8-fluoro) have vastly different biological activities. The most robust route utilizes a palladium-catalyzed cyanation of the corresponding chloro-quinoline.
Primary Synthetic Route: Pd-Catalyzed Cyanation
This protocol ensures regioselectivity by installing the nitrile specifically at the C4 position, avoiding the mixtures common with N-oxide rearrangements.
Reaction Scheme (Logic):
-
Activation: Convert 5-Fluoro-4-hydroxyquinoline to 4-Chloro-5-fluoroquinoline using phosphoryl chloride (
). -
Cyanation: Displace the chloride with zinc cyanide (
) using a Palladium(0) catalyst.
Experimental Protocol
Step 1: Chlorination
-
Charge a reaction vessel with 5-Fluoro-4-hydroxyquinoline (1.0 eq) and Phosphoryl chloride (
) (5.0 eq). -
Heat to reflux (105°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.
-
Workup: Cool to RT and pour slowly onto crushed ice (Exothermic!). Neutralize with
to pH 8. Extract with DCM.[1] -
Yield: ~85–90% of 4-Chloro-5-fluoroquinoline.
Step 2: Cyanation (The Critical Step)
-
Dissolve 4-Chloro-5-fluoroquinoline (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add Zinc Cyanide (
) (0.6 eq) and Pd(PPh₃)₄ (5 mol%). -
Deoxygenate: Purge with Nitrogen/Argon for 15 minutes.
-
Heat to 100°C for 12 hours.
-
Validation: The appearance of the nitrile product is confirmed by a mass shift (-Cl +CN,
mass -9.5 Da, observed as M+H 173.16).
Synthetic Workflow Diagram
The following diagram illustrates the critical path and decision nodes for this synthesis.
Caption: Step-wise synthesis of 5-Fluoroquinoline-4-carbonitrile with QC checkpoints.
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
H2 (Ortho to N):
~9.1 ppm (Singlet/Doublet). The most deshielded proton due to the ring nitrogen. -
H3 (Ortho to CN):
~7.8 ppm. -
H6/H7/H8: Multiplet region 7.5–8.2 ppm.
-
¹⁹F-coupling: The proton at C6 will show distinct splitting (
) due to the adjacent fluorine at C5.
-
-
¹⁹F NMR:
-
Single peak at
~ -120 to -130 ppm (typical for aryl fluorides).
-
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (-C≡N): A sharp, diagnostic band at 2220–2240 cm⁻¹ . This confirms the successful displacement of the chlorine atom.
-
Aromatic C=C: 1580–1600 cm⁻¹.
Mass Spectrometry
-
Method: ESI+ (Electrospray Ionization).
-
Target Ion: [M+H]⁺ = 173.16 m/z .
-
Fragmentation: Loss of HCN (27 Da) is a common fragmentation pathway for aromatic nitriles.
Part 4: Pharmaceutical Applications
5-Fluoroquinoline-4-carbonitrile is not a drug itself but a high-value "warhead" precursor. The C4-nitrile and C5-fluorine provide specific advantages in drug design.
Functionalization Logic
The nitrile group is a "masked" functionality that can be transformed into various pharmacophores:
-
Hydrolysis
Carboxamide: Primary route for kinase inhibitors (e.g., VEGFR/MET inhibitors like Cabozantinib analogs). -
Reduction
Aminomethyl: Creates a basic handle for solubility. -
Cyclization
Tetrazole: Bioisostere for carboxylic acids, improving metabolic stability.
Impact of the 5-Fluorine
-
Metabolic Blocking: The C5 position in quinolines is often a site of oxidative metabolism (hydroxylation). Fluorine substitution blocks this, extending the drug's half-life (
). -
Electronic Modulation: The electronegative fluorine reduces the electron density of the adjacent ring, potentially enhancing
- stacking interactions with target proteins.
Application Workflow
Caption: Divergent synthesis pathways from the nitrile intermediate to bioactive scaffolds.
Part 5: Safety & Handling
-
Hazard Class: Acute Toxicant (Oral/Inhalation).
-
Cyanide Risk: While the organic nitrile is stable, the synthesis involves
. Strict adherence to cyanide waste protocols is mandatory. -
PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood.
-
Spill Control: Do not use acidic cleaning agents (risk of HCN generation). Use bleach (sodium hypochlorite) to oxidize trace cyanides.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 5-Fluoroquinoline derivatives. Retrieved from .
-
BenchChem (2025). Synthesis and Characterization of Fluoroisoquinoline-carbonitriles: A Technical Guide. Retrieved from .
-
Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational chemistry for quinoline functionalization).[1]
- Sakamoto, T., et al. (1980).Palladium-catalyzed cyanation of haloarenes. (Standard protocol reference for Step 2).
